molecular formula C14H11BrO3S B1292365 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-01-3

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1292365
CAS No.: 898778-01-3
M. Wt: 339.21 g/mol
InChI Key: IMOGHCPWMPDCLQ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromobenzoyl group and a dioxolane ring attached to the thiophene core. It is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps. One common method starts with the bromination of benzoylthiophene to introduce the bromine atom at the desired position. This is followed by the formation of the dioxolane ring through a reaction with ethylene glycol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromobenzoyl and dioxolane groups can influence its binding affinity and specificity towards these targets. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and carbonyl groups, as well as the electron-donating effects of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-1,3-dioxolane: Similar in structure but lacks the thiophene ring.

    2-Bromo-6-(1,3-dioxolan-2-YL)pyridine: Contains a pyridine ring instead of a thiophene ring.

    2-Bromo-4-(1,3-dioxolan-2-YL)pyridine: Another pyridine derivative with a different substitution pattern.

Uniqueness

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the bromobenzoyl group, dioxolane ring, and thiophene core This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

(2-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOGHCPWMPDCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641934
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-01-3
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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